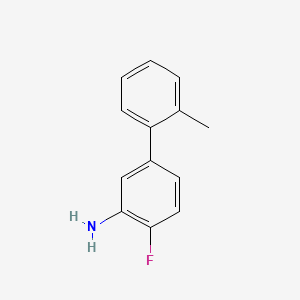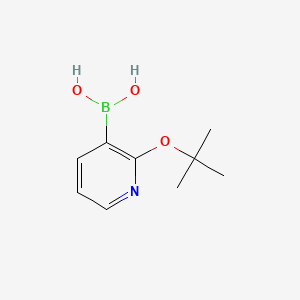
(2-(tert-Butoxy)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(tert-Butoxy)pyridin-3-yl)boronic acid: is a boronic acid derivative with the molecular formula C9H14BNO3 and a molecular weight of 195.03 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a tert-butoxy group at the 2-position. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(tert-Butoxy)pyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the reaction of 2-(tert-butoxy)pyridine with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: (2-(tert-Butoxy)pyridin-3-yl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions , where it reacts with organic halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds . This reaction is highly valued for its mild conditions and functional group tolerance.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), organic halides or pseudohalides.
Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
Chemistry: (2-(tert-Butoxy)pyridin-3-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. It is also used in the synthesis of complex molecules and natural products.
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its derivatives have shown promise in the development of anti-cancer and anti-tuberculosis agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in catalysis and material science is significant due to its ability to form stable boron-carbon bonds.
Mechanism of Action
The mechanism of action of (2-(tert-Butoxy)pyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
3-Pyridinylboronic acid: Similar structure but lacks the tert-butoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
Phenylboronic acid: Commonly used in Suzuki-Miyaura reactions but lacks the pyridine ring, which can influence the electronic properties of the compound.
Uniqueness: (2-(tert-Butoxy)pyridin-3-yl)boronic acid is unique due to the presence of both the tert-butoxy group and the pyridine ring. The tert-butoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions. The pyridine ring can participate in coordination chemistry, further expanding the compound’s utility in synthesis and catalysis .
Properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-9(2,3)14-8-7(10(12)13)5-4-6-11-8/h4-6,12-13H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPJPQRHQRFFOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OC(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
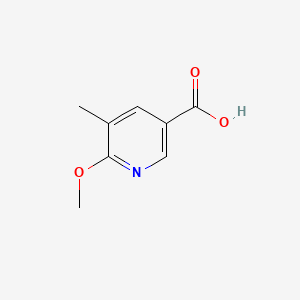
![tert-Butyl 4-amino-1-benzyl-2,2--dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B567563.png)
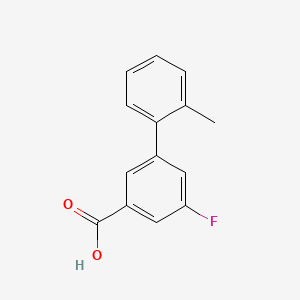
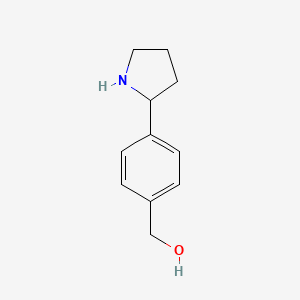
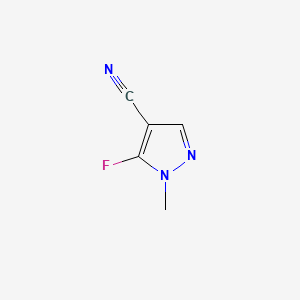
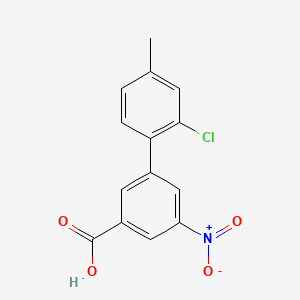
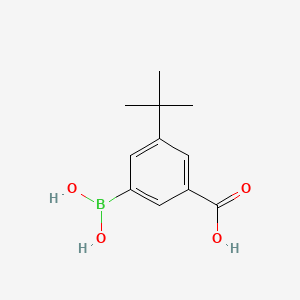
![4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B567572.png)
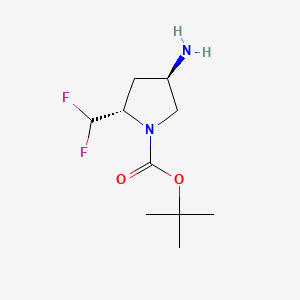
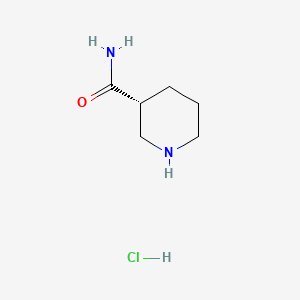
![([1-(4-BROMOPHENYL)CYCLOHEXYL]METHYL)(METHYL)AMINE](/img/new.no-structure.jpg)
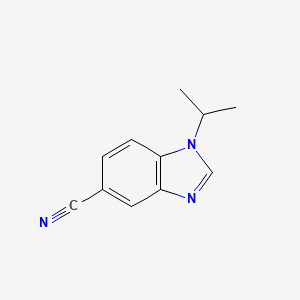
![3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B567581.png)
